
2-Fluoro-3-hydroxyisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H4FNO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-hydroxypyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) . This reaction yields 3-hydroxy-2-fluoropyridine, which can then be further functionalized to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of 2-fluoro-3-hydroxypyridine-4-carbaldehyde may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-hydroxypyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-3-pyridone or 2-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-3-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-hydroxypyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-3-hydroxypyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxyl and aldehyde groups further contribute to its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
3-Hydroxy-2-fluoropyridine: Similar structure but different functional group positioning, affecting its chemical behavior.
2-Fluoro-4-hydroxypyridine: The hydroxyl group is at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of diverse chemical entities and enhances its potential in various research fields .
Eigenschaften
Molekularformel |
C6H4FNO2 |
|---|---|
Molekulargewicht |
141.10 g/mol |
IUPAC-Name |
2-fluoro-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |
InChI-Schlüssel |
UPNABAVKGKWHBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


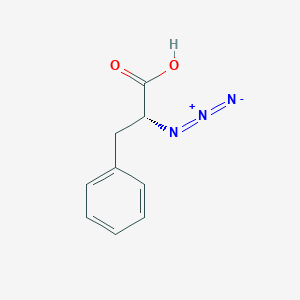
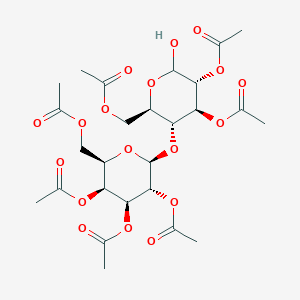
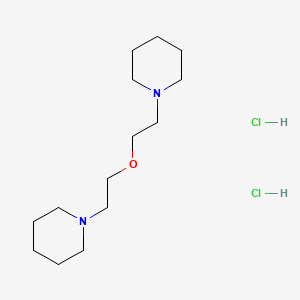
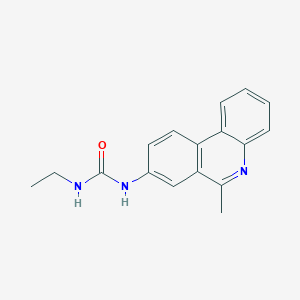

![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
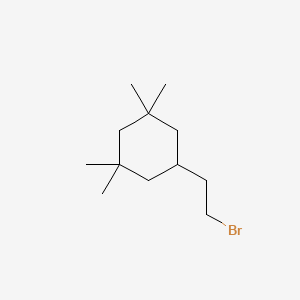
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
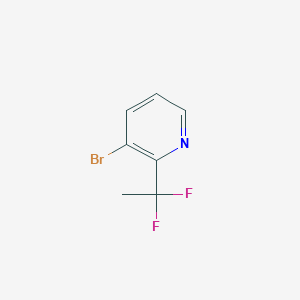
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
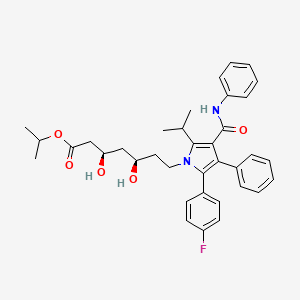
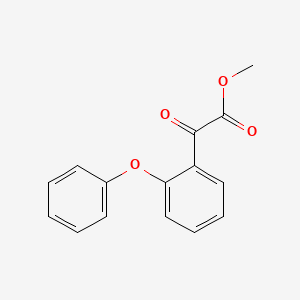
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
